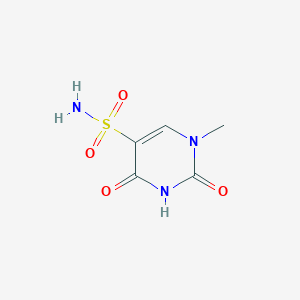
8-(2-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an arylamine in the presence of a base.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: The compound can be a lead molecule for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 8-(2-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid would depend on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating Receptors: Binding to cellular receptors and modulating their activity.
類似化合物との比較
Similar Compounds
8-Phenylquinoline-6-carboxylic acid: Lacks the chloro and trifluoromethyl groups.
7-Trifluoromethylquinoline-6-carboxylic acid: Lacks the 2-chlorophenyl group.
8-(2-Chlorophenyl)quinoline-6-carboxylic acid: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the 2-chlorophenyl and trifluoromethyl groups in 8-(2-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C17H9ClF3NO2 |
|---|---|
分子量 |
351.7 g/mol |
IUPAC名 |
8-(2-chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H9ClF3NO2/c18-12-6-2-1-5-10(12)13-14(17(19,20)21)11(16(23)24)8-9-4-3-7-22-15(9)13/h1-8H,(H,23,24) |
InChIキー |
BQCCKFWXYKWLOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C3C(=CC(=C2C(F)(F)F)C(=O)O)C=CC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


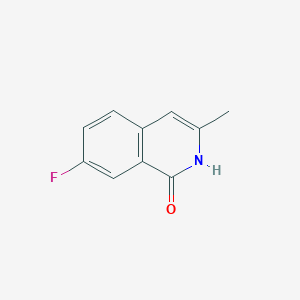
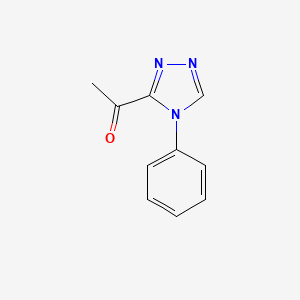
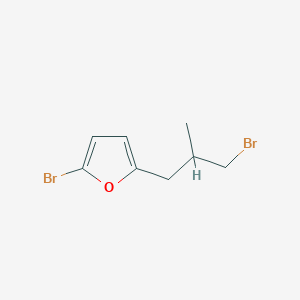
![N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)

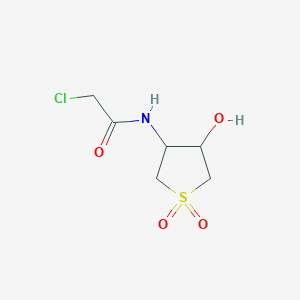
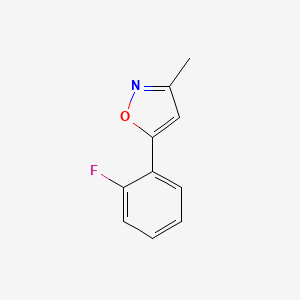

![Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199310.png)
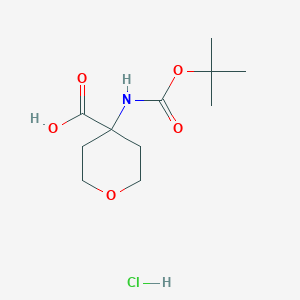

![(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine](/img/structure/B13199340.png)
